molecular formula C6H8BrF2NOS B6305460 2-Bromo-2,2-difluoro-1-thiomorpholinoethanone CAS No. 1865110-54-8

2-Bromo-2,2-difluoro-1-thiomorpholinoethanone

Cat. No.: B6305460
CAS No.: 1865110-54-8
M. Wt: 260.10 g/mol
InChI Key: WWMGVHUKYDXUKQ-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-thiomorpholinoethanone is a chemical compound with the molecular formula C6H8BrF2NOS and a molecular weight of 260.1 g/mol . It is characterized by the presence of bromine, fluorine, and a thiomorpholine ring, making it a unique compound in organic chemistry.

Preparation Methods

The synthesis of 2-Bromo-2,2-difluoro-1-thiomorpholinoethanone involves several steps. One common method includes the reaction of thiomorpholine with bromine and difluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-2,2-difluoro-1-thiomorpholinoethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-2,2-difluoro-1-thiomorpholinoethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-thiomorpholinoethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The thiomorpholine ring provides additional stability and specificity in its interactions .

Comparison with Similar Compounds

2-Bromo-2,2-difluoro-1-thiomorpholinoethanone can be compared with similar compounds such as:

This compound stands out due to its unique combination of bromine, fluorine, and thiomorpholine, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF2NOS/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMGVHUKYDXUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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